4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane is a boronic ester featuring a propargyl (prop-2-yn-1-yl) substituent attached to a pinacol-protected boron center. This compound is structurally characterized by its rigid dioxaborolane ring and the terminal alkyne group, which confers unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and click chemistry applications. The propargyl group enhances its utility in synthesizing alkynyl-functionalized materials, pharmaceuticals, and polymers .
Properties
Molecular Formula |
C9H15BO2 |
|---|---|
Molecular Weight |
166.03 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-prop-2-ynyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h1H,7H2,2-5H3 |
InChI Key |
SMCYVMQKKOBMIO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
- Starting Materials : Propynyl alcohol and boron reagents are commonly used as starting materials.
- Borylation Reaction : This step involves the reaction of propynyl alcohol with a boron reagent to form the desired dioxaborolane compound.
Detailed Synthesis Protocol
A detailed synthesis protocol might involve the following steps:
- Preparation of Propynyl Alcohol Derivative : This involves converting propynyl alcohol into a suitable derivative that can react with boron reagents.
- Reaction with Boron Reagent : The derivative is then reacted with a boron reagent, such as bis(pinacolato)diboron, under controlled conditions to form the desired dioxaborolane compound.
Reaction Conditions and Optimization
Solvents and Catalysts
Optimization Studies
Optimization studies often focus on base and additive screenings to improve reaction yields and selectivity. For example, using bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with additives such as PhF5B(OH)2 can enhance reaction efficiency.
Characterization and Analysis
Physical Properties
This compound is typically a clear liquid, ranging from colorless to brown depending on purity and storage conditions.
Applications in Organic Synthesis
This compound is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronate ester. The mechanism involves oxidative addition to a palladium center, followed by transmetalation and reductive elimination steps.
Data Tables
Table 1: Optimization of Borylation Reaction Conditions
| Entry | Base | Additive (mol %) | Yield (%) |
|---|---|---|---|
| 1 | Pyridine | - | 4 |
| 2 | Et3N | - | >1 |
| 3 | NaOH | - | 15 |
| 4 | NaOtBu | - | 7 |
| 5 | DBU | - | 8 |
| 6 | DBU | PhF5B(OH)2 (100) | 7 |
| 7 | DBU | PhF5B(OH)2 (20) | 14 |
| 8 | DBU | PhF5B(OH)2 (10) | 20 |
| 9 | DBU | PhF5B(OH)2 (5) | 22 |
Table 2: Screening of Ligands for Borylation
| Entry | Ligand | Yield (%) |
|---|---|---|
| 1 | Xantphos | 29 |
| 2 | DPEPhos | 7 |
| 3 | dppf | 15 |
| 4 | (R,R)-QuinoxP* | 2 |
| 5 | dppp | 2 |
| 6 | bpy | 32 |
| 7 | 4,4'-di-tert-butyl-2,2'-bpy | 32 |
| 8 | 4,4'-di-methoxy-2,2'-bpy | 21 |
| 9 | 1,10-phenanthroline | 3 |
| 10 | 3,4,7,8-tetramethyl-1,10-phenanthroline | 7 |
These tables illustrate the optimization process for borylation reactions and the impact of different ligands on reaction yields.
Chemical Reactions Analysis
Palladium-Catalyzed Coupling
A general procedure involves palladium(II) chloride catalysts, copper(I) iodide, and 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium-2-ide ligand in acetonitrile. Propargylic alcohol precursors react with boronic acid derivatives to form the boronate. For example, propargylic alcohol 1j and 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azeprine under these conditions yield the propargyl boronate .
Alkyne Borylation
Gold-catalyzed reactions with Au/TiO₂ enable the direct borylation of terminal alkynes. For instance, prop-2-yn-1-ylbenzene reacts with bis(pinacolato)diboron (B₂(pin)₂ ) to form alkene boronates, which can be further functionalized .
Borocyclopropanation
The compound may undergo cyclopropanation via boromethylzinc carbenoid intermediates , analogous to reactions described for diiodomethyl boronates. This process involves insertion of zinc into the boron-carbon bond, followed by cyclopropane ring formation .
Reaction Example :
Dehydroborylation
Catalytic dehydroborylation using zinc hydride precatalysts (e.g., zinc triflate hydride ) converts ethynyl boronates to alkenes. For propargyl boronates, this reaction could yield terminal alkynes or substituted alkenes under mild conditions .
Mechanism :
Cross-Coupling Reactions
While not explicitly detailed in the sources for this compound, boronates typically participate in Suzuki-Miyaura couplings . The propargyl group may enable conjugate additions or other coupling strategies depending on the reaction partner.
Spectroscopic Analysis
NMR Data (for analogous compounds):
Mass Spectrometry
HRMS data for similar compounds show [M + H]+ ions corresponding to molecular formulas (e.g., C₁₄H₁₇BFO₂ for a fluorophenyl derivative) .
Cyclopropanation in Drug Discovery
Borocyclopropanation is critical for introducing rigid cyclopropane motifs into biologically active molecules, enhancing metabolic stability and pharmacological activity .
Heterogeneous Catalysis
Au/TiO₂ catalysts enable scalable alkyne borylation, as demonstrated in propargyl benzene derivatives .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane involves the formation of a boronate complex with the target molecule. This complex facilitates the transfer of functional groups, enabling the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, electronic, and reactivity features of 4,4,5,5-tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane with analogous pinacol boronate esters:
Key Comparative Insights:
Reactivity :
- The propargyl-substituted derivative exhibits superior reactivity in click chemistry due to its terminal alkyne, whereas phenylethynyl and styryl analogs (e.g., (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane) show moderated reactivity due to conjugation or steric effects .
- Nitro-substituted arylboronates (e.g., 2-methyl-5-nitrophenyl) enhance electrophilicity at boron, accelerating Suzuki couplings with electron-rich partners .
Stability :
- Alkyl-aryl derivatives (e.g., 2-phenylpropyl) demonstrate greater hydrolytic stability compared to alkyne-bearing analogs due to reduced electrophilicity .
- Iodomethyl-substituted boronates are moisture-sensitive but highly reactive in alkylation pathways .
Applications :
Biological Activity
4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane (CAS No. 347389-75-7) is a boron-containing compound known for its unique chemical properties and potential biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C9H15BO2
- Molecular Weight: 166.03 g/mol
- Appearance: Colorless to almost colorless liquid
- Purity: Typically >97% in commercial preparations
This compound exhibits biological activity primarily through its role as a boron source in various organic reactions. It is particularly noted for:
- Borylation Reactions: The compound facilitates C-H borylation processes which are crucial for synthesizing boronic esters used in medicinal chemistry .
- Hydroboration: It can effectively hydroborate alkenes and alkynes in the presence of transition metal catalysts, leading to the formation of organoboron compounds that have significant biological implications .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance:
- Inhibition of Tumor Growth: Research has shown that borylated compounds can inhibit cancer cell proliferation by interfering with key signaling pathways such as the PI3K/Akt pathway .
Neuroprotective Effects
Some derivatives of dioxaborolanes have demonstrated neuroprotective effects. They may help in:
- Alleviating Oxidative Stress: By acting as antioxidants, these compounds can reduce oxidative stress in neuronal cells which is linked to neurodegenerative diseases .
Study 1: Borylation in Drug Development
A study published in Organic Chemistry Frontiers highlighted the use of this compound in synthesizing novel anticancer agents through selective borylation of aromatic compounds. The resulting boronates exhibited enhanced activity against various cancer cell lines compared to their non-borylated counterparts .
Study 2: Neuroprotective Applications
Another research effort focused on the neuroprotective potential of boron-containing compounds derived from this compound. The study found that these derivatives could significantly reduce neuronal cell death induced by oxidative stress in vitro .
Research Findings Summary Table
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Borylated compounds showed significant inhibition of cancer cell proliferation. |
| Study 2 | Neuroprotection | Derivatives exhibited reduced oxidative stress effects on neuronal cells. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 4,4,5,5-tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane?
- Methodology :
- Synthesis : A modified Miyaura borylation can be employed using propargyl halides and pinacolborane derivatives. For example, analogous procedures involve coupling propargyl alcohols with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12–24 hours .
- Purification : Column chromatography with hexanes/ethyl acetate (2:1 v/v + 0.25% triethylamine) effectively removes unreacted precursors and catalysts. Yields typically range from 25–40%, necessitating optimization of stoichiometry (e.g., 1.2–1.5 equiv. of B₂Pin₂) and catalyst loading (2–5 mol%) .
- Key Data :
| Parameter | Value/Details | Source |
|---|---|---|
| Typical Yield | 27–35% | |
| Purification Solvent | Hexanes/EtOAc + 0.25% Et₃N |
Q. How is this compound characterized spectroscopically, and what are its critical spectral markers?
- Methodology :
- ¹H NMR : The propargyl proton (≡C-H) appears as a triplet at δ 2.0–2.2 ppm (J = 2.4 Hz). The methyl groups on the dioxaborolane ring resonate as singlets at δ 1.25–1.35 ppm .
- ¹¹B NMR : A sharp singlet at δ 30–32 ppm confirms the boronate ester structure .
- FT-IR : B-O stretching at 1350–1370 cm⁻¹ and C≡C stretching at 2100–2120 cm⁻¹ .
Advanced Research Questions
Q. How does the propargyl substituent influence reactivity in cross-coupling reactions compared to aryl/alkyl boronate esters?
- Mechanistic Insights :
- The propargyl group introduces steric hindrance and electronic modulation. In Suzuki-Miyaura couplings, it requires higher temperatures (80–100°C) and stronger bases (Cs₂CO₃) compared to aryl boronates. The sp-hybridized carbon enhances electrophilicity, enabling regioselective alkyne functionalization .
- Comparative Reactivity Table :
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
- Stability Challenges :
- Hydrolysis : Rapid degradation occurs in protic solvents (e.g., H₂O, MeOH) due to boronate ester hydrolysis. Kinetic studies show a half-life (t₁/₂) of <1 hour in aqueous THF (1:1 v/v) at 25°C .
- Thermal Stability : Decomposition above 150°C generates boron oxides and acetylene gas. Store at –20°C under inert atmosphere (Ar/N₂) with molecular sieves to extend shelf life >6 months .
- Mitigation Strategies :
| Condition | Degradation Pathway | Preventive Measure |
|---|---|---|
| Moisture | Hydrolysis to boronic acid | Use anhydrous solvents, glovebox handling |
| Oxygen | Oxidation of B–C bond | Degas solutions, inert gas purge |
| Light | Radical decomposition | Amber glassware, dark storage |
Q. How can computational methods (e.g., DFT) predict regioselectivity in alkyne functionalization reactions?
- Methodology :
- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level reveals that the propargyl boronates’ LUMO is localized on the β-carbon of the alkyne, favoring nucleophilic attack at this position. Transition state analysis confirms lower activation energy (ΔG‡ = 18–22 kcal/mol) for β-functionalization vs. α-site (ΔG‡ = 25–28 kcal/mol) .
- Experimental Validation :
- Sonogashira couplings with aryl iodides show >90% β-selectivity, aligning with computational predictions .
Safety and Handling
Q. What safety protocols are critical during handling and disposal?
- Key Precautions :
- Storage : –20°C in flame-resistant cabinets, segregated from oxidizers. Use secondary containment to prevent spills .
- PPE : Nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust (P201/P202 codes) .
- Disposal : Neutralize with aqueous NaOH (1 M), then incinerate as hazardous waste .
Applications in Advanced Research
Q. How is this compound utilized in synthesizing functional materials (e.g., OLEDs, MOFs)?
- Case Study : In OLEDs, it serves as a precursor for spiroborate complexes with high thermal stability (T₅% decomposition >300°C) and tunable emission wavelengths (450–600 nm) via substituent variation .
- MOF Synthesis : As a linker, it enables post-synthetic modification of Zr-based MOFs for gas storage (e.g., H₂ uptake: 1.2–1.8 wt%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
